Physicochemical Property Comparison: LogP and PSA Differentiate This Compound from Common 3-Amino-2-cyclohexenone Analogs
The target compound exhibits a computed LogP of 2.58 and a PSA of 32.34 Ų . In the broader enaminone class, 3-amino-5,5-dimethyl-2-cyclohexen-1-one (lacking the N-piperidyl group) has a lower LogP (~1.2) and larger PSA (~46 Ų) due to the free primary amine [1]. This represents a LogP increase of ~1.4 units and a PSA reduction of ~14 Ų for the target compound, consistent with the lipophilic N-piperidyl substitution. These differences are relevant for applications where passive membrane permeability or blood-brain barrier penetration is under consideration.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.58; PSA = 32.34 Ų |
| Comparator Or Baseline | 3-Amino-5,5-dimethyl-2-cyclohexen-1-one: LogP ≈ 1.2; PSA ≈ 46 Ų (class-level estimate) |
| Quantified Difference | ΔLogP ≈ +1.4; ΔPSA ≈ -14 Ų |
| Conditions | Computed values from MolBase and class-level comparison |
Why This Matters
A LogP difference of >1 unit can alter membrane permeability by an order of magnitude; procurement for permeability-sensitive applications should prioritize the higher-LogP compound when lipophilicity is desired.
- [1] Class-level inference: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-94-9) physicochemical data from PubChem (CID 13426). Comparative LogP values estimated from structural fragment contributions. View Source
